molecular formula C18H18ClNO4S B2576546 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1705167-97-0

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No. B2576546
CAS RN: 1705167-97-0
M. Wt: 379.86
InChI Key: NOMQHOZKTIMVHS-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyloxy)ethanone, commonly known as CES, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

CES works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX-2, CES reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. CES has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to its anticancer effects.
Biochemical and Physiological Effects:
CES has been found to decrease the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been found to reduce the levels of prostaglandins, such as PGE2, in animal models of pain. In cancer cells, CES has been found to induce apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death.

Advantages and Limitations for Lab Experiments

CES has several advantages for lab experiments, including its high purity and stability. However, it is also important to note that CES is a highly potent compound and should be handled with care. Its potential toxicity and side effects should also be taken into consideration when conducting lab experiments.

Future Directions

There are several future directions for research on CES. One area of interest is the development of new synthetic methods for CES that are more efficient and cost-effective. Another area of interest is the exploration of new applications for CES, such as its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of CES and its potential side effects.

Synthesis Methods

CES can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 3-azetidinone, followed by reaction with 2-(m-tolyloxy)acetic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

CES has been studied for its potential use in treating various diseases, including cancer, inflammation, and pain. It has been found to have anti-inflammatory, analgesic, and anticancer properties. CES has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-13-3-2-4-15(9-13)24-12-18(21)20-10-17(11-20)25(22,23)16-7-5-14(19)6-8-16/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMQHOZKTIMVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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